molecular formula C8H11F3O3S B13879424 3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate

3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate

Katalognummer: B13879424
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: POVRWTLAPOQKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S. It is a derivative of cyclopentene, where the trifluoromethanesulfonate group is attached to the cyclopentene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

The synthesis of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclopentene derivatives with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and efficiency .

Analyse Chemischer Reaktionen

3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-ethylcyclopent-1-en-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethanesulfonate group. This group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and the nature of the nucleophiles .

Vergleich Mit ähnlichen Verbindungen

3-Ethylcyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with other similar compounds such as:

    Cyclopent-1-en-1-yl trifluoromethanesulfonate: Similar structure but without the ethyl group.

    Methanesulfonic acid, 1,1,1-trifluoro-, 1-cyclopenten-1-yl ester: Another derivative of cyclopentene with trifluoromethanesulfonate group.

    Cyclopentenyl trifluoromethanesulfonate: A closely related compound with similar reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H11F3O3S

Molekulargewicht

244.23 g/mol

IUPAC-Name

(3-ethylcyclopenten-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H11F3O3S/c1-2-6-3-4-7(5-6)14-15(12,13)8(9,10)11/h5-6H,2-4H2,1H3

InChI-Schlüssel

POVRWTLAPOQKIJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(=C1)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.